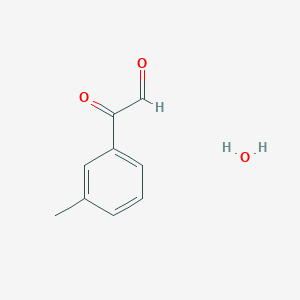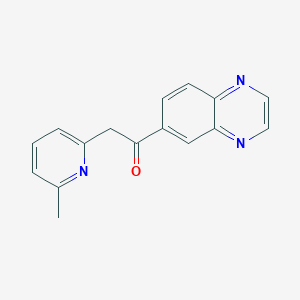
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone
Descripción general
Descripción
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone , also known by its chemical formula C₁₈H₁₄N₂O , is a heterocyclic organic compound. It exhibits interesting pharmacological properties and has been studied for its potential applications in drug development.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 6-methylpyridine-2-carbaldehyde with quinoxaline-6-carbaldehyde in the presence of suitable reagents. The reaction proceeds through a Knoevenagel condensation , resulting in the formation of the target compound. Researchers have explored various synthetic routes to optimize yields and purity.
Molecular Structure Analysis
The molecular structure of 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone reveals an interesting combination of aromatic rings. The quinoxaline moiety contributes to its planar structure, while the 6-methylpyridine group introduces steric effects. The keto group at the ethanone position provides reactivity and potential binding sites for biological interactions.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including oxidation , reduction , and substitution reactions. Researchers have investigated its behavior under different conditions, exploring its reactivity with nucleophiles, electrophiles, and metal catalysts. These reactions are crucial for understanding its potential applications.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150-155°C
- Solubility : Moderately soluble in organic solvents (e.g., dichloromethane, ethanol)
- Color : Pale yellow crystalline solid
- UV-Vis Absorption : Exhibits absorption bands in the UV region (around 260-320 nm)
Aplicaciones Científicas De Investigación
Catalytic Behavior in Ethylene Reactivity
The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone, was utilized to prepare a series of tridentate ligands for iron(II) and cobalt(II) dichloride complexes. These complexes demonstrated significant catalytic activities in ethylene reactivity, including oligomerization and polymerization. Elevated ethylene pressure further enhanced these activities, especially for complexes with para-methyl substituents on the imino group (Sun et al., 2007).
Inhibition of ALK5 Kinase
A series of triazoles containing the 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl) group were synthesized and showed significant ALK5 inhibitory activity, which is relevant in transforming growth factor-β type 1 receptor kinase inhibition. These compounds exhibited selectivity differences with respect to p38α MAP kinase, indicating potential therapeutic applications in disease pathways involving these kinases (Li et al., 2013).
Role in Anti-Fibrosis Drug Development
The compound 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, closely related to 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone, demonstrated properties as a novel ALK5 inhibitor with potential as an oral anti-fibrotic drug. It showed promising pharmacokinetics and tissue distribution, particularly in liver, kidneys, and lungs, indicating its potential in treating fibrotic diseases (Kim et al., 2008).
Ultrasound-Promoted Synthesis Advancements
In a study focusing on the synthesis of chalcone-substituted quinoxalines starting from compounds including 1-(3-methylquinoxalin-2-yl)ethanone, ultrasound irradiation methods were compared to conventional heating. The ultrasound method provided several advantages, such as shorter reaction times and higher yields, demonstrating an efficient alternative for synthesizing these derivatives (Abdula et al., 2018).
Safety And Hazards
- Toxicity : Limited toxicological data available; handle with caution.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Direcciones Futuras
Researchers should explore the biological activities of this compound further, including its potential as an anticancer , antibacterial , or anti-inflammatory agent. Additionally, structural modifications could enhance its pharmacokinetic properties and selectivity.
Propiedades
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-3-2-4-13(19-11)10-16(20)12-5-6-14-15(9-12)18-8-7-17-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDCQJVSQGVNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625422 | |
| Record name | 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone | |
CAS RN |
356560-90-2 | |
| Record name | 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

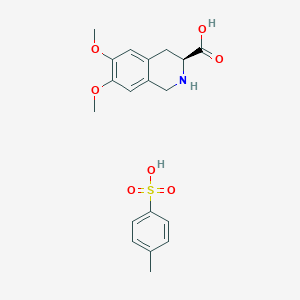
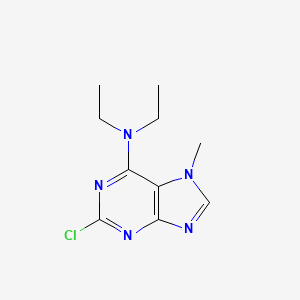
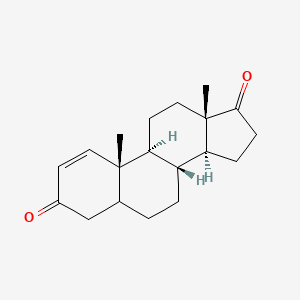

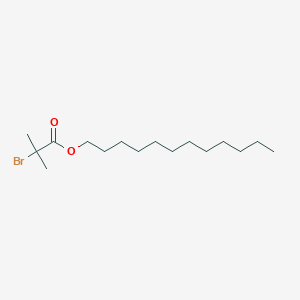
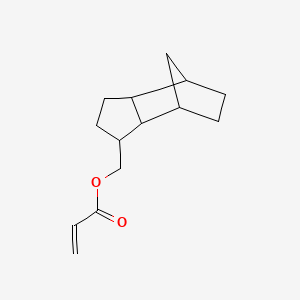
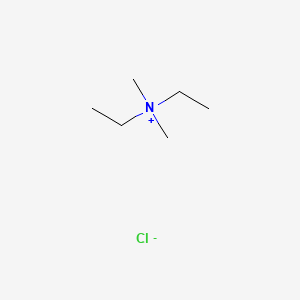

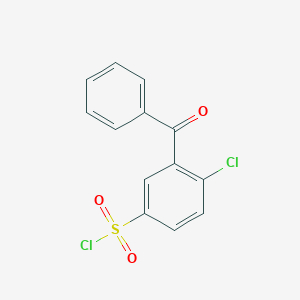
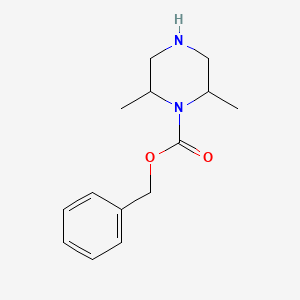

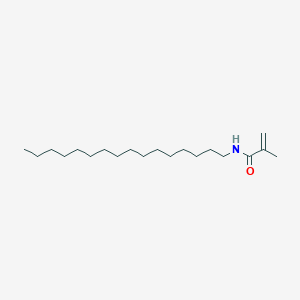
![7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1630083.png)
